STAT3 SH2 Binding Affinity vs. Ac-pYLPQTV-NH2
5-FAM-GpYLPQTV-NH2 binds to unphosphorylated STAT3 SH2 domain with a dissociation constant (Kd) of 150 nM as measured by fluorescence polarization assay [1]. In contrast, the unlabeled N-acetylated analog Ac-pYLPQTV-NH2 displays a binding affinity of 200 nM toward Stat3 protein under comparable conditions [2]. Notably, an alternative STAT3-derived phosphopeptide probe (5-carboxyfluorescein-PpYLKTKFI) exhibits negligible binding to unphosphorylated STAT3 [1], underscoring the sequence specificity of the gp130-derived GpYLPQTV motif.
| Evidence Dimension | Binding affinity (Kd) to STAT3 SH2 domain |
|---|---|
| Target Compound Data | Kd = 150 nM |
| Comparator Or Baseline | Ac-pYLPQTV-NH2 (Kd = 200 nM); 5-carboxyfluorescein-PpYLKTKFI (negligible binding) |
| Quantified Difference | 5-FAM-GpYLPQTV-NH2 Kd is 50 nM (25%) lower than Ac-pYLPQTV-NH2; dramatically higher binding than STAT3-derived peptide |
| Conditions | Fluorescence polarization assay with recombinant unphosphorylated STAT3 (amino acids 127-722), 384-well format, Z′ = 0.87 |
Why This Matters
The 25% improvement in Kd relative to the unlabeled acetylated analog translates to higher assay sensitivity and lower probe consumption, while the sequence specificity ensures detection of gp130-mimetic binding rather than non-specific interactions.
- [1] Schust J, Berg T. A high-throughput fluorescence polarization assay for signal transducer and activator of transcription 3. Anal Biochem. 2004;330(1):114-118. View Source
- [2] Gomez C, et al. Design, synthesis, and evaluation of peptidomimetics containing Freidinger lactams as STAT3 inhibitors. Bioorg Med Chem Lett. 2009;19(6):1733-1737, Figure 3. View Source
